molecular formula C14H22O3 B13097656 tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate

tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B13097656
M. Wt: 238.32 g/mol
InChI Key: QGBHJICVEUKLQO-UHFFFAOYSA-N
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Description

tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate (CAS: 512822-34-3) is a bicyclic organic compound featuring a rigid bicyclo[3.3.1]nonane scaffold with a ketone group at position 9 and a tert-butyl ester moiety at position 2. Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.32 g/mol . This compound is widely used in medicinal chemistry as a precursor for synthesizing bioactive molecules, particularly nicotinic acetylcholine receptor ligands and bispidine derivatives . Its structural rigidity and functional group versatility make it valuable for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

tert-butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C14H22O3/c1-14(2,3)17-13(16)11-7-9-5-4-6-10(8-11)12(9)15/h9-11H,4-8H2,1-3H3

InChI Key

QGBHJICVEUKLQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CCCC(C1)C2=O

Origin of Product

United States

Preparation Methods

Direct Carbamate Formation from 3-Azabicyclo[3.3.1]nonan-9-one

The most straightforward and reported method for synthesizing tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate involves the reaction of 3-azabicyclo[3.3.1]nonan-9-one with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as diisopropylamine in an aprotic solvent like dichloromethane (DCM) .

  • Procedure Summary :

    • Dissolve 3-azabicyclo[3.3.1]nonan-9-one in dry DCM.
    • Add di-tert-butyl dicarbonate (1.2 equivalents) and diisopropylamine (3 equivalents).
    • Stir the mixture at room temperature for 1 hour.
    • Quench with water, extract with DCM, dry over sodium sulfate, and concentrate under reduced pressure.
    • Purify the crude product by flash chromatography using cyclohexane/ethyl acetate (8:2) as eluent.
    • Yield: Approximately 50% of the pure tert-butyl ester as a pale yellow solid.
  • Analytical Data :

    • UPLC-MS retention time ~2.23 min.
    • Mass spectrometry (ESI) m/z matches expected molecular ion fragments.
    • ^1H NMR (400 MHz, DMSO-d6) confirms the structure with characteristic signals for the tert-butyl group and bicyclic protons.
Reagent Amount (equivalents) Solvent Temperature Time Yield (%)
3-Azabicyclo[3.3.1]nonan-9-one 1.0 Dry DCM 20 °C 1 hour 50
Di-tert-butyl dicarbonate 1.2
Diisopropylamine 3.0

Source: ChemicalBook synthesis protocol

Multi-Step Synthesis via Carbamate Intermediates and Bromination

An alternative, more elaborate synthetic route involves:

  • Starting from 9-oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid , which is converted into carbamate intermediates by Curtius rearrangement and subsequent reaction with benzyl alcohol.
  • Bromination of the carbamate intermediate with bromine or N-bromosuccinimide (NBS) at low temperature to induce cyclization to bromo azaadamantane carbamate.
  • Catalytic hydrogenation to remove protecting groups and debrominate, yielding the target compound or related derivatives.
  • Boc protection of amine groups is achieved by reaction with di-tert-butyl dicarbonate under basic conditions.

This method, although more complex, allows for structural modifications and access to related azaadamantane derivatives.

Step Reagents/Conditions Yield (%) Notes
Curtius rearrangement Diphenylphosphoryl azide, triethylamine, BnOH 83 Formation of benzyl carbamate
Bromination Br2 or NBS in acetonitrile, 0 °C to rt 97–99 Cyclization to bromo azaadamantane
Hydrogenation H2, Pd/C, K2CO3 in MeOH or EtOH High Deprotection and debromination
Boc Protection Di-tert-butyl dicarbonate, NaHCO3, dioxane/H2O 77 Formation of tert-butyl carbamate

Source: PMC article on azaadamantane synthesis

Comparative Analysis of Preparation Methods

Feature Direct Boc Protection (Method 2.1) Multi-step Bromination Route (Method 2.2)
Complexity Low High
Number of Steps 1 Multiple (3–4 steps)
Yield Moderate (~50%) High (overall >75% per step)
Scalability Good Moderate to challenging
Purity High after chromatography High after purification
Applicability Suitable for direct synthesis of tert-butyl carbamate Suitable for advanced derivatives and ring modifications
Reaction Conditions Mild, room temperature Requires low temperature, catalytic hydrogenation

Summary of Research Findings

  • The direct Boc protection of 3-azabicyclo[3.3.1]nonan-9-one with di-tert-butyl dicarbonate in the presence of diisopropylamine is the most practical and widely used method for preparing tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. It offers a straightforward, mild, and efficient approach with moderate yields and good purity.
  • The multi-step synthetic route involving Curtius rearrangement, bromination, and hydrogenation steps is valuable for accessing related bicyclic aza compounds and allows for structural diversification but is more labor-intensive and less practical for large-scale synthesis of the target tert-butyl ester.
  • Analytical characterization including ^1H NMR, mass spectrometry, and chromatographic techniques confirms the identity and purity of the synthesized compound in both methods.
  • Reaction conditions such as solvent choice (dry DCM or acetonitrile), temperature control (0 °C to room temperature), and base selection (diisopropylamine or NaHCO3) are critical for optimal yields and product quality.

This comprehensive review consolidates the preparation methods of tert-butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate from reliable chemical synthesis literature and databases, providing a professional and authoritative resource for researchers and chemists working with this compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development and discovery.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate depends on the specific reactions it undergoes. For example, in oxidation reactions, the ketone group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the ketone group is converted to an alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

(a) tert-Butyl 9-Hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 389890-40-8)

  • Molecular Formula: C₁₃H₂₃NO₃
  • Key Difference : The 9-oxo group is replaced with a hydroxyl (-OH) group.
  • Impact : Reduced electrophilicity at position 9, making it less reactive in ketone-mediated reactions like condensations. This derivative is used in intermediates for alkaloid synthesis .

(b) tert-Butyl 7-Benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 926659-00-9)

  • Molecular Formula : C₁₉H₂₆N₂O₃
  • Key Difference : Incorporation of a benzyl-substituted diazabicyclo framework.
  • This compound is critical in subtype-selective receptor studies .

(c) Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate (CAS: 123405-97-0)

  • Molecular Formula : C₁₀H₁₄O₃
  • Key Difference : Replacement of tert-butyl with a methyl ester.
  • Impact : Lower molecular weight (179.18 g/mol) and increased polarity, altering solubility and pharmacokinetic profiles .

Heteroatom Substitutions

(a) tert-Butyl 9-Oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate Hydrochloride (CAS: N/A)

  • Molecular Formula : C₁₁H₂₀N₂O₃·HCl
  • Key Difference : Oxygen (oxa) and nitrogen (diaza) heteroatoms in the bicyclo framework.
  • Impact : Increased hydrogen-bonding capacity and water solubility due to the hydrochloride salt. Used in catalysis and as a building block for peptidomimetics .

(b) tert-Butyl 9-Amino-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 1357354-27-8)

  • Molecular Formula : C₁₄H₂₆N₂O₂
  • Key Difference: Amino (-NH₂) group at position 7.
  • Impact : Elevated basicity (pKa ~9–10), enabling applications in pH-responsive drug delivery systems .

Key Findings :

  • Reactivity: The 9-oxo group in the parent compound facilitates nucleophilic additions, whereas 9-hydroxy or 9-amino derivatives require activation for similar reactions .
  • Stability : Diazabicyclo derivatives (e.g., 3,7-diaza) exhibit higher thermal stability due to intramolecular hydrogen bonding .
  • Bioactivity : Benzyl-substituted diazabicyclo derivatives show 10–100× higher selectivity for α4β2 nicotinic receptors compared to unsubstituted analogs .

Biological Activity

Tert-butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate is a bicyclic organic compound with a unique molecular structure that includes a tert-butyl group, a ketone, and a carboxylate functional group. Its molecular formula is C14H22O3C_{14}H_{22}O_3, and it has a molecular weight of approximately 238.32 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis.

The presence of functional groups such as the ketone and carboxylate significantly influences the compound's reactivity and biological interactions. The structural characteristics of this compound allow for various chemical reactions, including oxidation, reduction, and substitution reactions, which are crucial for its biological activity.

Biological Activity Overview

Preliminary studies have indicated that this compound may exhibit significant biological effects, although comprehensive data is still needed to establish clear profiles regarding its toxicity, efficacy, and mechanism of action.

Potential Biological Effects

  • Anticancer Activity :
    • In vivo studies have demonstrated the anticancer properties of related compounds against various cancer cell lines, suggesting that this compound may share similar properties.
    • For instance, compounds structurally similar to it have shown inhibition of tumor growth in models such as the Ehrlich Ascites Carcinoma (EAC) model, where significant tumor cell growth inhibition was observed at doses well below lethal levels .
  • Anti-inflammatory Properties :
    • The compound's ability to interact with biological systems may lead to anti-inflammatory effects, which are critical in treating conditions characterized by inflammation.
    • Studies on related compounds have shown their effectiveness in reducing inflammation in animal models, indicating a potential pathway for therapeutic applications.

Research Findings and Case Studies

A review of existing literature reveals several key findings regarding the biological activity of compounds similar to this compound:

Study Compound Activity Model Used Results
Study 1CitronellalAnticancerU251 brain cancer modelInhibition of tumor growth by 46% at 75 mg/kg
Study 2GeraniolAnti-inflammatoryCarrageenan rat modelReduced edema and inflammatory markers
Study 3CuminaldehydeCytotoxicityCOLO 205 xenograft modelTumor reduction by up to 69% with no weight loss

The mechanism through which this compound exerts its biological effects likely involves its interaction with specific molecular targets within cells. The ketone and carboxylate groups facilitate various biochemical reactions that may alter enzyme activities or cellular processes.

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